4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide
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Overview
Description
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorobenzyl group and an ethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide typically involves the following steps:
Formation of 2,4-Dichlorobenzyl Chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Preparation of 2,4-Dichlorobenzyl Alcohol: The 2,4-dichlorobenzyl chloride is then reacted with sodium hydroxide to form 2,4-dichlorobenzyl alcohol.
Formation of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzaldehyde: The 2,4-dichlorobenzyl alcohol is reacted with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the desired aldehyde.
Synthesis of this compound: Finally, the aldehyde is converted to the benzamide by reacting it with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(17)8-13(11)18/h3-8H,2,9H2,1H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXJBAUKQVQGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)N)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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